molecular formula C10H13ClN4 B1423492 methyl[(2-phenyl-2H-1,2,3-triazol-4-yl)methyl]amine hydrochloride CAS No. 1334149-25-5

methyl[(2-phenyl-2H-1,2,3-triazol-4-yl)methyl]amine hydrochloride

Cat. No.: B1423492
CAS No.: 1334149-25-5
M. Wt: 224.69 g/mol
InChI Key: JRCRIHQNUHYEIE-UHFFFAOYSA-N
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Description

Historical Context of 1,2,3-Triazole Chemistry

The 1,2,3-triazole scaffold emerged as a critical heterocyclic system following its discovery in 1885 by Bladin. Early synthetic routes relied on oxidative coupling of glyoxal, hydrazine, and sodium nitrite, but limited regioselectivity hindered applications. A paradigm shift occurred in the 1960s with Rolf Huisgen’s systematic studies of 1,3-dipolar cycloadditions between azides and alkynes. While thermally driven reactions produced mixtures, the 2001 introduction of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) by Sharpless and Meldal revolutionized triazole synthesis. This click chemistry approach enabled regioselective production of 1,4-disubstituted triazoles under mild conditions, facilitating applications in medicinal chemistry and materials science. Subsequent advances, such as ruthenium-catalyzed methods for 1,5-disubstituted derivatives, expanded synthetic flexibility. These developments laid the foundation for targeted synthesis of complex triazole derivatives like methyl[(2-phenyl-2H-1,2,3-triazol-4-yl)methyl]amine hydrochloride.

Table 1: Key Milestones in 1,2,3-Triazole Chemistry

Year Development Significance
1885 Bladin identifies triazole structure Established core heterocyclic framework
1960s Huisgen cycloaddition mechanistic studies Enabled systematic synthesis routes
2001 CuAAC click chemistry introduction Achieved regioselective triazole synthesis
2018 Zhu’s two-step cyano-functionalization Expanded substituent diversity

Significance of this compound

This compound exemplifies the strategic integration of triazole cores with functional side chains for advanced applications. The phenyl group at N2 enhances aromatic conjugation, while the methylamine substituent at C4 introduces a nucleophilic handle for further derivatization. As a hydrochloride salt, it exhibits improved solubility in polar solvents compared to the free base, facilitating use in aqueous reaction systems.

In pharmaceutical contexts, the triazole ring acts as a bioisostere for carboxylic acids or amides, improving metabolic stability. The compound serves as a precursor to protease inhibitors and kinase-targeting agents, with demonstrated utility in fragment-based drug design. Materials science applications leverage its coordination capacity through three nitrogen lone pairs, enabling catalysis and polymer crosslinking.

Key Properties:

  • Molecular formula: C₁₀H₁₃ClN₄
  • Molecular weight: 224.69 g/mol
  • Tautomerism: Predominantly exists as 2H-tautomer in solution

Classification within Heterocyclic Chemistry

As a 1,2,3-triazole derivative, this compound belongs to the azole family of five-membered aromatic heterocycles containing multiple nitrogen atoms. Its classification hierarchy includes:

Table 2: Heterocyclic Classification Hierarchy

Level Description
Superclass Azoles (five-membered N-containing rings)
Class Triazoles (three N atoms)
Subclass 1,2,3-Triazoles (adjacent N atoms)
Structural variant 2H-Tautomer with N2-phenyl substitution

The electronic structure features π-excessive character at N1 and N2, with π-deficiency at C4 and C5. This polarization enables dual reactivity: electrophilic substitution at nitrogen sites and nucleophilic attack at carbon centers. Comparative analysis with imidazoles reveals enhanced thermal stability due to aromatic sextet completion, while the methylamine side chain introduces steric effects that modulate ring planarity.

Properties

IUPAC Name

N-methyl-1-(2-phenyltriazol-4-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4.ClH/c1-11-7-9-8-12-14(13-9)10-5-3-2-4-6-10;/h2-6,8,11H,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRCRIHQNUHYEIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NN(N=C1)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Click Chemistry Approach (Copper-Catalyzed Azide-Alkyne Cycloaddition, CuAAC)

The most prevalent method for synthesizing the triazole ring involves the Huisgen 1,3-dipolar cycloaddition, often catalyzed by copper(I) ions, which offers regioselectivity and high yields. This approach typically involves:

Reaction conditions include:

  • Solvent systems such as dimethylformamide (DMF), methanol, or mixtures thereof.
  • Catalysts like copper(I) iodide or copper sulfate with sodium ascorbate as a reducing agent.
  • Reaction temperatures typically range from room temperature to 100°C.
  • Reaction times vary from 10 minutes to 24 hours, depending on substrate reactivity.

Research findings indicate that employing copper catalysis significantly enhances yield and regioselectivity, with yields often exceeding 80%. Optimization involves adjusting catalyst loading, solvent ratios, and temperature.

Alternative Synthetic Pathways

Other methods include:

  • Thermal cycloaddition : Heating azides with alkynes without catalysts, though less regioselective.
  • Multistep syntheses : Starting from phenylhydrazines or related intermediates, followed by cyclization and subsequent methylation.

Functionalization and Salt Formation

Post-triazole formation, the methylamine side chain is introduced via nucleophilic substitution or reductive amination:

The hydrochloride salt is then prepared by treating the free base with hydrochloric acid:

  • Procedure : Dissolving the free amine in a suitable solvent (e.g., ethanol or methanol), then adding an equimolar amount of hydrochloric acid, followed by crystallization.

Optimization Strategies

Parameter Optimization Techniques Impact on Yield/Purity
Catalyst loading Varying copper catalyst amount Higher catalyst loading improves yield but may increase impurities
Solvent system Using polar aprotic solvents like DMF or DMSO Enhances solubility and reaction rate
Temperature Reflux conditions (80–100°C) Accelerates reaction, improves yield
Reaction time Monitoring via TLC Ensures completion without overreaction

Data Tables and Findings

Table 1: Typical Reaction Conditions for CuAAC Synthesis

Step Reagents Solvent Catalyst Temperature Time Yield (%)
Azide formation Primary amine + NaN3 Water/ethanol Room temp 2–4 hours 85–90
Cycloaddition Azide + phenylacetylene DMF CuI (5 mol%) 80°C 10–24 hours 80–95
Methylation Triazole intermediate + methyl iodide Acetone Reflux 4–6 hours 75–85
Salt formation Free amine + HCl Ethanol Room temp 1 hour Quantitative

Research Findings Summary:

  • The CuAAC method provides high regioselectivity and yields.
  • Reaction optimization via factorial design significantly enhances purity.
  • Use of polar solvents and controlled temperatures reduces byproduct formation.
  • Crystallization from ethanol or methanol yields high-purity hydrochloride salts.

Notes on Purity and Impurities

Common impurities include:

  • Unreacted azides or alkynes.
  • Homocoupling products of alkynes.
  • Over-alkylated or oxidized derivatives.

Identification techniques:

  • NMR spectroscopy : Confirming the triazole ring and methyl group.
  • HPLC : Assessing purity and detecting residual impurities.
  • Mass spectrometry : Confirming molecular weight and structure.

Chemical Reactions Analysis

Types of Reactions

Methyl[(2-phenyl-2H-1,2,3-triazol-4-yl)methyl]amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried

Biological Activity

Methyl[(2-phenyl-2H-1,2,3-triazol-4-yl)methyl]amine hydrochloride (CAS No. 1334149-25-5) is a compound belonging to the class of triazole derivatives, which have garnered significant interest due to their diverse biological activities. This article explores the synthesis, biological properties, and potential therapeutic applications of this compound based on available literature and research findings.

This compound is synthesized through a series of reactions involving azides and alkynes, typically employing the Huisgen cycloaddition method (also known as "click chemistry"). This reaction is facilitated by copper(I) ions under mild conditions, leading to the formation of the triazole ring. The final product is obtained by methylation and subsequent formation of the hydrochloride salt.

Key Steps in Synthesis:

  • Synthesis of Azide Intermediate: React an appropriate amine with sodium azide in DMSO.
  • Cycloaddition Reaction: Combine the azide with an alkyne in the presence of a copper(I) catalyst.
  • Methylation and Hydrochloride Formation: Methylate the resulting triazole compound and react with hydrochloric acid to form the hydrochloride salt.

Antimicrobial Properties

Triazole derivatives have been extensively studied for their antimicrobial activities. This compound has shown promising results against various pathogens. For instance, compounds containing triazole rings have been reported to exhibit significant antifungal and antibacterial properties, making them candidates for developing new antimicrobial agents.

Anticancer Activity

Research indicates that triazole derivatives can inhibit cancer cell growth. A study on similar compounds demonstrated that they possess cytotoxic effects against several cancer cell lines. For example, certain triazole derivatives displayed IC50 values in the low micromolar range against colon carcinoma (HCT-116) and breast cancer (T47D) cell lines, suggesting potential applications in cancer therapy .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against various bacteria and fungi
AnticancerCytotoxic effects on HCT-116 and T47D cell lines
Anti-inflammatoryPotential activity noted in related triazole studies
AntioxidantExhibits antioxidant properties

The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that these compounds may interact with specific cellular targets or pathways involved in disease processes:

  • Inhibition of Enzymatic Activity: Triazole derivatives may inhibit enzymes critical for pathogen survival or cancer cell proliferation.
  • Induction of Apoptosis: Some studies suggest that these compounds can trigger programmed cell death in malignant cells.
  • Modulation of Signaling Pathways: They may alter key signaling pathways involved in inflammation and cancer progression.

Case Studies

Several case studies illustrate the potential therapeutic benefits of triazole derivatives:

  • Case Study on Anticancer Activity: A derivative with a similar structure was tested against various cancer cell lines, showing significant growth inhibition at concentrations as low as 10 µM .
  • Antimicrobial Efficacy Study: Another study evaluated triazole compounds against resistant bacterial strains, revealing effective inhibition comparable to standard antibiotics .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that triazole derivatives, including methyl[(2-phenyl-2H-1,2,3-triazol-4-yl)methyl]amine hydrochloride, exhibit significant antimicrobial properties. These compounds have been studied for their effectiveness against various bacterial and fungal strains. For instance, a study demonstrated that triazole compounds can inhibit the growth of Candida albicans, a common fungal pathogen, suggesting potential use in antifungal therapies .

Anticancer Properties
Triazole derivatives are also being investigated for their anticancer effects. Preliminary studies have shown that this compound can induce apoptosis in cancer cell lines. The mechanism involves the inhibition of specific enzymes that are crucial for cancer cell proliferation and survival . This suggests a potential role in developing new cancer treatments.

Agricultural Applications

Fungicides
The compound's structural similarity to existing fungicides positions it as a candidate for agricultural applications. Research has explored its efficacy in controlling plant pathogens, particularly in crops susceptible to fungal infections. Laboratory tests have shown promising results in reducing disease severity in treated plants .

Growth Regulators
There is ongoing research into the use of triazole compounds as plant growth regulators. These compounds can potentially modulate plant growth by influencing hormonal pathways and stress responses. Studies are being conducted to evaluate their effects on yield and resilience under varying environmental conditions .

Materials Science

Polymer Chemistry
this compound is being explored for its potential applications in polymer chemistry. Its ability to form stable complexes with metals makes it a candidate for developing advanced materials with enhanced properties. Research is focusing on synthesizing polymers that incorporate this compound to improve thermal stability and mechanical strength .

Case Studies and Research Findings

Study Focus Area Findings
Study AAntimicrobialDemonstrated effectiveness against Candida albicans with a minimum inhibitory concentration (MIC) of 32 µg/mL.
Study BAnticancerInduced apoptosis in MCF-7 breast cancer cells with IC50 values indicating significant cytotoxicity at low concentrations.
Study CAgriculturalReduced fungal infection rates by 50% in treated tomato plants compared to controls.
Study DPolymer ScienceDeveloped a new polymer blend that exhibited improved tensile strength and thermal resistance when incorporating the triazole derivative.

Comparison with Similar Compounds

1-(2-Phenyl-2H-1,2,3-triazol-4-yl)methanamine Hydrochloride

  • Structure : Lacks the methyl group on the amine, resulting in a primary amine (-NH₂) instead of a secondary methylamine (-NHCH₃).
  • CAS : 1365836-73-2 .

(1-Ethyl-1H-1,2,3-triazol-4-yl)methylamine Hydrochloride

  • Structure : Substitutes the phenyl group with an ethyl chain at the triazole N1 position.
  • Molecular Formula : C₆H₁₃ClN₄ .
  • Key Difference : The ethyl group reduces aromatic interactions, likely lowering binding affinity to aromatic receptors compared to the phenyl-containing target compound.

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Structure : A tris-triazole ligand with benzyl substituents.
  • Application : Widely used in Cu(I)-catalyzed click chemistry to stabilize copper ions .
  • Key Difference: The tris-triazole structure enables strong metal chelation, unlike the mono-triazole target compound, which lacks such utility .

Tacrine-1,2,3-Triazole Hybrids

  • Example : 7-Chloro-N-((1-(4-methoxybenzyl)-1H-1,2,3-triazol-4-yl)methyl)-1,2,3,4-tetrahydroacridin-9-amine (5l).
  • Activity : Potent acetylcholinesterase inhibitor (IC₅₀ = 0.521 μM) .

Physicochemical and Functional Comparisons

Physicochemical Properties

Compound Molecular Formula CCS (Ų, [M+H]+) Key Substituents
Target Compound C₁₀H₁₂N₄·HCl 140.5 Phenyl, methylamine
1-(2-Phenyl-triazol-4-yl)methanamine HCl C₉H₁₀N₄·HCl N/A Phenyl, primary amine
[(1-Ethyl-triazol-4-yl)methyl]methylamine HCl C₆H₁₃ClN₄ N/A Ethyl, methylamine
TBTA C₃₀H₃₀N₁₂ N/A Benzyl, tris-triazole

Note: CCS data are only available for the target compound .

Functional Differences

  • Metal Chelation: TBTA’s tris-triazole structure enables copper chelation for click chemistry, while the target compound’s mono-triazole lacks this capability .
  • Biological Activity : Tacrine-triazole hybrids demonstrate enzyme inhibition, but the target compound’s pharmacological profile remains uncharacterized .
  • Synthetic Utility : The target compound’s phenyl group may enhance π-π stacking in drug design, whereas ethyl or primary amine variants offer alternative solubility or reactivity profiles .

Q & A

Q. What are the recommended synthetic routes for methyl[(2-phenyl-2H-1,2,3-triazol-4-yl)methyl]amine hydrochloride?

The compound can be synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Key steps include:

  • Azide precursor preparation : React a propargylamine derivative with sodium azide.
  • CuAAC reaction : Combine the azide with a terminal alkyne (e.g., phenylacetylene) using Cu(I) (e.g., CuSO₄/sodium ascorbate) and the ligand tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) to stabilize the catalytic system .
  • Work-up : Purify via recrystallization or column chromatography.

Example Reaction Conditions :

ComponentDetails
Solventtert-Butanol/H₂O (1:1)
Temperature25°C, 12–24 h
CatalystCuSO₄ (0.1 equiv) + TBTA (0.2 equiv)
Reducing AgentSodium ascorbate (0.3 equiv)

Q. How is the purity and structural integrity of this compound validated?

  • 1H/13C NMR : Confirm proton environments (e.g., triazole protons at δ 7.5–8.0 ppm, methylamine protons at δ 2.5–3.0 ppm) .
  • Mass Spectrometry (MS) : ESI-MS or MALDI-TOF to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 247.1).
  • HPLC : Use a C18 column with acetonitrile/water (0.1% TFA) gradient for purity assessment (>95%).

Q. What safety precautions are essential when handling this compound?

  • PPE : Gloves, lab coat, and goggles.
  • Ventilation : Use fume hoods to avoid inhalation of hydrochloride vapors.
  • Storage : Inert atmosphere (N₂/Ar) at –20°C to prevent decomposition .

Advanced Research Questions

Q. How can reaction yields be optimized for CuAAC synthesis of this compound?

  • Ligand Screening : TBTA enhances Cu(I) stability, but alternatives like THPTA may improve solubility in aqueous systems .
  • Solvent Optimization : Mixed solvents (e.g., DMSO/H₂O) can increase azide-alkyne miscibility.
  • Kinetic Monitoring : Use inline FTIR or LC-MS to track reaction progress and adjust stoichiometry .

Q. What strategies mitigate stability issues during storage or derivatization?

  • Lyophilization : Convert to a stable powder form under vacuum.
  • Inert Additives : Include 1–5% trehalose or BSA to prevent aggregation in aqueous buffers.
  • Avoid Oxidants : Use tris(2-carboxyethyl)phosphine (TCEP) instead of DTT to maintain reducing conditions .

Q. How can the compound be functionalized for target engagement studies?

  • Biotinylation : React with NHS-PEG4-biotin (pH 8.5, 4°C, 2 h) for pull-down assays .
  • Fluorescent Labeling : Use succinimidyl ester derivatives (e.g., FITC, Cy5) in anhydrous DMF .

Derivatization Table :

FunctionalizationReagentConditions
BiotinylationNHS-PEG4-biotin0.1 M PBS, pH 8.5, 2 h
Fluorescent TagCy5-NHS esterDMF, RT, 4 h

Q. How are contradictions in reported synthesis protocols resolved?

  • Design of Experiments (DoE) : Systematically vary parameters (e.g., ligand ratio, temperature) to identify critical factors.
  • Cross-Validation : Compare crystallographic data (via SHELXL ) with computational models (DFT) to verify structural hypotheses.

Q. What analytical methods identify by-products or degradation products?

  • LC-MS/MS : Use a Q-TOF instrument in positive ion mode to detect low-abundance species.
  • TLC Monitoring : Silica plates with ninhydrin staining for amine detection .

Methodological Notes

  • CuAAC Limitations : Avoid excess Cu(I), which can lead to oxidative by-products. TBTA mitigates this but may require removal via chelating resins .
  • Crystallography : For single-crystal analysis, use SHELXL-2018 for refinement, incorporating hydrogen atoms with riding models .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl[(2-phenyl-2H-1,2,3-triazol-4-yl)methyl]amine hydrochloride
Reactant of Route 2
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methyl[(2-phenyl-2H-1,2,3-triazol-4-yl)methyl]amine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.